![molecular formula C17H21NO2 B184905 (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine CAS No. 418785-77-0](/img/structure/B184905.png)
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine
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Overview
Description
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine, also known as Syringaresinol dimethyl ether (SDME), is a natural lignan compound found in various plant species. It has been the subject of scientific research for its potential applications in medicine and other fields.
Scientific Research Applications
SDME has been the subject of scientific research for its potential applications in medicine and other fields. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. SDME has also been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of SDME is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. SDME has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. SDME has also been found to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
SDME has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. SDME has also been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. SDME has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
SDME has several advantages for lab experiments, including its availability and low cost. It can be synthesized from syringaresinol, which is a readily available lignan compound. SDME also exhibits various biological activities, making it a useful tool for investigating the mechanisms of action of natural compounds. However, SDME also has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for SDME research, including the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. SDME could also be investigated for its potential applications in the treatment of other diseases, such as cancer and inflammation. The mechanism of action of SDME could also be further investigated to better understand its biological activities. Additionally, the synthesis method of SDME could be optimized to improve the yield and purity of the compound.
Conclusion
In conclusion, SDME is a natural lignan compound that has been the subject of scientific research for its potential applications in medicine and other fields. SDME exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. SDME has also been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The future directions for SDME research include investigating its potential applications in the treatment of other diseases, optimizing its synthesis method, and further investigating its mechanism of action.
Synthesis Methods
SDME can be synthesized from syringaresinol, which is a lignan compound found in various plant species. The synthesis method involves the conversion of syringaresinol to SDME using a series of chemical reactions, including methylation and reduction. The yield of SDME can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQDKLLCBJJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356755 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
418785-77-0 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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